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3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride Documentation Hub

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  • Product: 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride
  • CAS: 1803603-38-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Establishing the Stability of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the stability profile of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride. Adhering to the highes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the stability profile of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride. Adhering to the highest standards of scientific integrity, this document outlines the principles, experimental designs, and analytical methodologies required to define the compound's intrinsic stability, identify potential degradation pathways, and determine appropriate storage conditions and re-test periods in line with global regulatory expectations.

Introduction: The Imperative of Stability Testing

3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is a heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), a thorough understanding of its stability is a non-negotiable prerequisite for advancing through the development pipeline. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This understanding is fundamental to ensuring the safety, efficacy, and quality of the final drug product.

The International Council for Harmonisation (ICH) has established globally accepted guidelines that provide a framework for stability testing. Specifically, the ICH Q1A(R2) guideline outlines the core stability data package required for new drug substances for registration applications in the EU, Japan, and the USA.[2][3] This guide is structured around the principles of these authoritative documents to ensure a scientifically sound and regulatory-compliant approach.

Intrinsic Stability and Potential Degradation Pathways

While specific experimental data for 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride is not widely published[4], an analysis of its chemical structure allows for the postulation of potential degradation pathways. The molecule contains a carboxylic acid, a thiazole ring, and a hydrochloride salt, each presenting potential sites for chemical transformation.

  • Hydrolysis: The carboxylic acid moiety is generally stable, but esterification could occur in the presence of alcoholic excipients.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming sulfoxides or sulfones under oxidative stress.

  • Decarboxylation: While less common for this structure, decarboxylation could be induced under high heat.

  • pH-Dependent Degradation: The stability of the compound may be influenced by pH, potentially affecting the ionization state of the thiazole ring and carboxylic acid.

  • Photodegradation: Aromatic and heterocyclic rings can be susceptible to degradation upon exposure to light.[1]

A systematic approach to identifying these and other unknown degradation products is through forced degradation (stress testing).

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to establish the intrinsic stability of the molecule.[5] These studies also help in developing and validating a stability-indicating analytical method. The following conditions are recommended:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Solid drug substance exposed to 80°C for 48 hours.

  • Photostability: Exposure to light as described in ICH Q1B guidelines.[6]

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradation products from the parent peak.

Formal Stability Study Design

A formal stability study is designed to establish a re-test period for the drug substance. The design of this study should be based on the ICH Q1A(R2) guideline.[1][2]

Batch Selection

Data from stability studies on at least three primary batches of the drug substance should be provided. These batches should be manufactured to a minimum of pilot scale by the same synthesis route and manufacturing process that will be used for production batches.

Container Closure System

The stability studies should be conducted on the drug substance packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

Storage Conditions and Testing Frequency

The selection of test conditions is based on an analysis of the effects of climatic conditions in the target markets. For a global submission, the following conditions are typically employed:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[1]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[1][7]

Intermediate testing is recommended if significant change occurs during accelerated studies.

Stability Specifications

The testing should cover physical, chemical, and microbiological attributes that are susceptible to change and are likely to influence quality, safety, and/or efficacy.[1]

Test ParameterAcceptance CriteriaAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Assay 98.0% - 102.0%HPLC-UV
Degradation Products Individual unknown impurity: ≤ 0.10%; Total impurities: ≤ 0.5%HPLC-UV
Water Content ≤ 0.5%Karl Fischer Titration

Experimental Protocols

Protocol for a Stability-Indicating RP-HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly employed.

Objective: To develop and validate a method capable of separating and quantifying 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride from its potential degradation products.

Chromatographic Conditions (Proposed):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (to be determined by UV scan)

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase A:Mobile Phase B (95:5)

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Workflow for a Formal Stability Study

The following diagram illustrates the workflow for conducting a formal stability study.

Stability_Workflow cluster_setup Study Setup cluster_storage Storage & Pulls cluster_analysis Analysis & Reporting batch_selection Select ≥ 3 Primary Batches packaging Package in Proposed Container Closure System batch_selection->packaging initial_testing Perform Initial Analysis (T=0) packaging->initial_testing long_term Long-Term Storage (25°C/60%RH) initial_testing->long_term accelerated Accelerated Storage (40°C/75%RH) initial_testing->accelerated intermediate Intermediate Storage (30°C/65%RH) (if required) initial_testing->intermediate pull_points Pull Samples at Scheduled Time Points long_term->pull_points accelerated->pull_points intermediate->pull_points analytical_testing Test Samples per Stability Protocol pull_points->analytical_testing data_evaluation Evaluate Data & Trends (ICH Q1E) analytical_testing->data_evaluation retest_period Establish Re-test Period data_evaluation->retest_period report Generate Stability Report retest_period->report

Caption: Workflow for a formal stability study of a new drug substance.

Potential Degradation Pathway Visualization

Based on the chemical structure, a potential oxidative degradation pathway is proposed below. This serves as a hypothesis to be confirmed by stress testing and characterization of degradation products (e.g., by LC-MS).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Peptide Coupling Using 3-(1,3-Thiazol-5-yl)propanoic acid HCl

Introduction The incorporation of non-canonical amino acids and heterocyclic moieties into peptide structures is a cornerstone of modern drug discovery, enabling the exploration of novel pharmacological profiles and impr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of non-canonical amino acids and heterocyclic moieties into peptide structures is a cornerstone of modern drug discovery, enabling the exploration of novel pharmacological profiles and improved metabolic stability. 3-(1,3-Thiazol-5-yl)propanoic acid is a valuable building block that introduces a thiazole ring into a peptide backbone. The thiazole functional group can act as a bioisostere for other aromatic or amide functionalities and can engage in unique binding interactions with biological targets.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective coupling of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride to an amine-bearing compound, such as an amino acid ester or a resin-bound peptide. We will delve into the critical parameters, provide detailed, field-proven protocols, and explain the causality behind key experimental choices to ensure reproducible and high-yield synthesis.

Section 1: Critical Reagent & Reaction Considerations

Successful peptide coupling hinges on the effective activation of the carboxylic acid and the subsequent nucleophilic attack by the amine, all while minimizing side reactions and preserving stereochemical integrity. The unique properties of 3-(1,3-Thiazol-5-yl)propanoic acid HCl necessitate specific considerations.

Properties of 3-(1,3-Thiazol-5-yl)propanoic acid HCl

Understanding the physicochemical properties of the carboxylic acid component is the first step in designing a robust coupling strategy.

PropertyValue / InformationSignificance in Peptide Coupling
Molecular Formula C₆H₈ClNO₂S-
Molecular Weight 193.65 g/mol Essential for accurate molar calculations.
Form Hydrochloride SaltRequires stoichiometric addition of a non-nucleophilic base to neutralize the HCl and deprotonate the carboxylic acid for activation.
Purity >97%High purity is crucial to avoid side reactions from impurities.
Storage Sealed in dry, 2-8°CEnsures stability and prevents degradation.[1]
Structure Propanoic acid linker with a C5-substituted thiazole ring.The thiazole ring is an electron-rich heterocycle. While generally stable, its nitrogen and sulfur atoms could potentially interact with certain reagents, though this is less common for thiazoles compared to more nucleophilic heterocycles.
The Imperative of Base Selection

The starting material is an HCl salt, making the choice and stoichiometry of the base critical. A non-nucleophilic organic base is required to perform two essential functions:

  • Neutralize the hydrochloride salt.

  • Deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the attack on the coupling reagent.[2][3]

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the recommended choice. Its significant steric hindrance prevents it from acting as a nucleophile, thereby avoiding undesired side reactions like the formation of acyl-urea derivatives or direct reaction with the activated acid.[4] Triethylamine (TEA) is less sterically hindered and can sometimes be more nucleophilic, leading to potential by-products.[4]

Stoichiometry: A minimum of 2.0 equivalents of DIPEA is required: 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent to deprotonate the carboxylic acid. In practice, using 2.0-3.0 equivalents is common to also neutralize any acidic species generated during the reaction, driving the equilibrium towards product formation.[3][5]

Selecting the Optimal Coupling Reagent

The choice of coupling reagent is arguably the most critical factor for achieving high efficiency and minimizing racemization.[5] For a building block like 3-(1,3-Thiazol-5-yl)propanoic acid, aminium/uronium salt-based reagents are highly recommended due to their high reactivity and ability to suppress side reactions.

ReagentClassKey Advantages & ConsiderationsRecommendation
HATU Aminium SaltHighest recommendation. Forms a highly reactive OAt-active ester.[6][7] The 7-azabenzotriazole (HOAt) moiety is known to accelerate coupling rates and suppress racemization through a neighboring group effect.[6] It is exceptionally effective for coupling sterically hindered or electronically challenging substrates.[8]Primary Choice
HBTU Aminium SaltA highly effective and common reagent that forms an OBt-active ester. It is generally very efficient, though slightly less reactive than HATU, especially for difficult couplings.[9][10]Excellent Alternative
EDC / HOBt CarbodiimideA classic, cost-effective method. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and less racemization-prone OBt-active ester by HOBt.[10][11] This method is generally reliable but can be slower than using aminium salts.Suitable for Routine Couplings

Section 2: Experimental Protocols & Workflows

The following protocols are designed for a standard laboratory setting, assuming a reaction scale of 0.1 to 1.0 mmol. All operations should be conducted in a fume hood using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing reactive intermediates.

General Workflow for Peptide Coupling

The logical flow of the coupling process is universal, involving pre-activation of the carboxylic acid before the introduction of the nucleophilic amine component. This staged approach is crucial to maximize the formation of the highly reactive ester intermediate.[12]

G cluster_0 Pre-Activation Stage (10-15 min) cluster_1 Coupling Stage (1-4 hours) cluster_2 Monitoring & Analysis Acid 1. Dissolve Acid & Add Base (3-(Thiazol-5-yl)propanoic acid HCl + DIPEA) CouplingReagent 2. Add Coupling Reagent (e.g., HATU) Acid->CouplingReagent Stir 5-10 min ActiveEster 3. Formation of OAt-Active Ester CouplingReagent->ActiveEster Stir 10-15 min Amine 4. Add Amine Component (e.g., H-Phe-OMe HCl + extra DIPEA) ActiveEster->Amine Proceed immediately Peptide 5. Amide Bond Formation Amine->Peptide Stir 1-4h at RT Monitor 6. Reaction Monitoring (TLC or LC-MS) Peptide->Monitor Purify 7. Work-up & Purification (Aqueous wash, RP-HPLC) Monitor->Purify

Caption: General workflow for peptide coupling.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol utilizes HATU, the most efficient reagent for this purpose, ensuring high yields and minimal side reactions.[3]

Materials:

  • 3-(1,3-Thiazol-5-yl)propanoic acid HCl (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 eq)

  • HATU (1.05 eq)

  • DIPEA (3.1 eq if amine is an HCl salt; 2.1 eq if amine is a free base)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add 3-(1,3-Thiazol-5-yl)propanoic acid HCl (1.0 eq) to a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Dissolution & Basification: Add anhydrous DMF to dissolve the acid (concentration ~0.1-0.2 M). Add DIPEA (2.1 eq) and stir the solution for 5-10 minutes at room temperature.

  • Activation: Add HATU (1.05 eq) in one portion to the reaction mixture. Stir for 10-15 minutes. The solution may undergo a slight color change. This step generates the reactive OAt-ester.[3][6]

  • Amine Addition: In a separate vial, dissolve the amine component (1.0 eq) in a small amount of anhydrous DMF. If it is an HCl salt, add DIPEA (1.0 eq) to this solution to form the free amine.

  • Coupling: Add the amine solution dropwise to the main reaction vessel.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[13][14]

Protocol 2: EDC/HOBt-Mediated Coupling (Alternative)

This is a more classical and economical approach, suitable for less sterically demanding couplings.

Materials:

  • 3-(1,3-Thiazol-5-yl)propanoic acid HCl (1.0 eq)

  • Amine component (e.g., an amino acid ester hydrochloride, 1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq if amine is an HCl salt; 2.0 eq if amine is a free base)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Vessel Preparation: Under an inert atmosphere, add 3-(1,3-Thiazol-5-yl)propanoic acid HCl (1.0 eq) and HOBt (1.2 eq) to a reaction vessel.

  • Dissolution & Basification: Add anhydrous DCM or DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes.

  • Activation: Add EDC·HCl (1.2 eq) to the mixture. Stir for 10-15 minutes at room temperature.

  • Amine Addition: In a separate vial, prepare the free amine from its HCl salt using DIPEA (1.0 eq) in a small amount of the reaction solvent.

  • Coupling: Add the amine solution to the main reaction vessel.

  • Reaction: Stir the mixture at room temperature for 2-8 hours. EDC couplings can be slower than those with HATU.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Reaction Monitoring, Work-up, and Purification

Monitoring:

  • TLC: Use a suitable mobile phase (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes) to track the disappearance of the starting acid.

  • LC-MS: The most definitive method. It allows for the identification of the starting materials, product, and any potential by-products, giving a clear picture of reaction completion and purity.[13]

Work-up (for solution-phase synthesis):

  • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.

  • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt/HOAt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product is typically purified using flash column chromatography on silica gel or, for higher purity, by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15][16] RP-HPLC is the standard method for purifying peptides, using C18-modified silica and gradients of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.[16][17]

Section 3: Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient activation time. 2. Inactive coupling reagent (hydrolyzed). 3. Insufficient base. 4. Sterically hindered amine.1. Ensure pre-activation for at least 10-15 minutes. 2. Use a fresh bottle of coupling reagent. 3. Check pH or add an additional 0.5 eq of DIPEA. 4. Switch to HATU from EDC/HOBt; increase reaction time or slightly warm the reaction (e.g., to 40°C).
Low Yield 1. Hydrolysis of activated ester by moisture. 2. Amine component is not fully free-based. 3. Product loss during aqueous work-up.1. Ensure anhydrous solvents and an inert atmosphere. 2. Ensure stoichiometric addition of base to the amine salt. 3. Minimize the number of washes or perform a back-extraction of the aqueous layers.
Side Product Formation 1. Guanidinylation of amine (with excess HATU/HBTU). 2. Racemization of an adjacent chiral center.1. Use no more than 1.05-1.1 equivalents of the aminium salt coupling reagent.[10] 2. Use HATU as it is superior in suppressing racemization. Consider running the reaction at 0°C.

Section 4: Mechanism Visualization

Understanding the reaction mechanism is key to troubleshooting and optimization. The following diagram illustrates the widely accepted mechanism for HATU-mediated coupling.

G RCOOH R-COOH (Thiazolylpropanoic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + DIPEA - DIPEA·H⁺ Base DIPEA HATU HATU ActiveEster R-CO-OAt (Highly Reactive Ester) RCOO->ActiveEster Attacks HATU TMU Tetramethylurea (Byproduct) HATU->TMU Releases Peptide R-CO-NH-R' (Desired Peptide) ActiveEster->Peptide + R'-NH₂ HOAt HOAt⁻ ActiveEster->HOAt Releases Amine R'-NH₂

Caption: Mechanism of HATU-mediated amide bond formation.

Conclusion

The successful incorporation of 3-(1,3-Thiazol-5-yl)propanoic acid HCl into a peptide sequence is readily achievable through a well-designed coupling strategy. The use of an aminium salt reagent, particularly HATU, in conjunction with a sterically hindered base like DIPEA, provides a robust and high-yielding protocol. Careful attention to reagent stoichiometry, anhydrous conditions, and reaction monitoring are paramount to success. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently utilize this valuable heterocyclic building block in their synthetic endeavors.

References

  • PubMed. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
  • ChemicalBook. (2024). HATU: a third-generation coupling reagent.
  • LCGC. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism.
  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
  • BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Dilunbio. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Atom Scientific Ltd. (n.d.). Diisopropylethylamine for Peptide Synthesis.
  • Wikipedia. (n.d.). HATU.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • PeptideScientific. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Aapptec. (n.d.). Coupling Reagents.
  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Ipsen Manufacturing Ireland LTD. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • BLDpharm. (n.d.). 2-Amino-3-(thiazol-5-yl)propanoic acid hydrochloride.
  • Lead Sciences. (n.d.). 3-(Thiazol-5-yl)propanoic acid.
  • Sigma-Aldrich. (n.d.). 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid.
  • PubChem. (n.d.). 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride.
  • Doron Scientific. (2023). 3-(Thiazol-5-yl)propanoic acid.

Sources

Application

Scale-up synthesis of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride

Application Note: Scale-Up Synthesis of 3-(1,3-Thiazol-5-yl)propanoic Acid Hydrochloride Executive Summary & Strategic Analysis The target molecule, 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride , is a critical buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-(1,3-Thiazol-5-yl)propanoic Acid Hydrochloride

Executive Summary & Strategic Analysis

The target molecule, 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride , is a critical building block for fragment-based drug discovery (FBDD), particularly in the development of peptidomimetics and metabolic enzyme inhibitors.

The Scale-Up Challenge: While classical Hantzsch thiazole synthesis is effective for 2- and 4-substituted thiazoles, it is sub-optimal for 5-substituted alkyl derivatives. The Hantzsch route for this target would require 2-halomalonaldehyde precursors, which are chemically unstable, hazardous, and difficult to source at kilogram scale.

The Solution: The Heck-Hydrogenation Strategy This protocol utilizes a Heck cross-coupling approach followed by selective hydrogenation. This route offers three distinct advantages for scale-up:

  • Regiocontrol: Guarantees substitution at the 5-position (avoiding 4/5 isomer mixtures).

  • Reagent Stability: Uses commercially stable 5-bromothiazole and ethyl acrylate.

  • Process Safety: Avoids the handling of lachrymatory

    
    -haloaldehydes.
    

Chemical Reaction Workflow

G Start 5-Bromothiazole (SM-1) Inter1 Intermediate A (Unsaturated Ester) Start->Inter1 Heck Coupling 100°C, 12h Reagent1 Ethyl Acrylate Pd(OAc)2, PPh3 Et3N, DMF Reagent1->Inter1 Inter2 Intermediate B (Saturated Ester) Inter1->Inter2 Selective Hydrogenation RT, 4h Reagent2 H2 (1 atm) 10% Pd/C MeOH Reagent2->Inter2 Product Target Product (HCl Salt) Inter2->Product Hydrolysis & Salt Formation Reagent3 1. LiOH, THF/H2O 2. 4M HCl/Dioxane Reagent3->Product

Figure 1: Synthetic workflow utilizing the Heck-Hydrogenation strategy to ensure regiochemical purity.

Detailed Experimental Protocols

Step 1: Heck Coupling (Synthesis of Ethyl 3-(thiazol-5-yl)acrylate)

Rationale: The 5-position of thiazole is electron-rich but less reactive than the 2-position. Palladium catalysis is required to activate the C-Br bond. Triphenylphosphine (


) is selected as the ligand for its cost-effectiveness and stability compared to specialized phosphines.

Materials:

  • 5-Bromothiazole (1.0 equiv)

  • Ethyl acrylate (1.5 equiv)

  • Palladium(II) acetate (

    
    ) (0.02 equiv)
    
  • Triphenylphosphine (

    
    ) (0.05 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • DMF (Dimethylformamide) (5 vol)

Protocol:

  • Inertion: Charge a reactor with DMF and sparge with nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).

  • Charging: Add 5-bromothiazole, ethyl acrylate,

    
    , 
    
    
    
    , and
    
    
    under a nitrogen stream.
  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 2% remaining bromide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 vol) and wash with water (3 x 5 vol) to remove DMF and salts.

  • Scavenging: Treat the organic layer with activated carbon or a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours to remove residual Palladium. Filter through Celite.

  • Isolation: Concentrate under reduced pressure. The crude oil (Intermediate A) is sufficiently pure (>90%) for the next step.

Step 2: Selective Hydrogenation (Synthesis of Ethyl 3-(thiazol-5-yl)propanoate)

Rationale: The thiazole ring contains sulfur, a known catalyst poison. However, the exocyclic double bond reduces much faster than the aromatic ring. Mild conditions are strictly required to prevent ring saturation or desulfurization.

Materials:

  • Intermediate A (from Step 1)

  • 10% Pd/C (50% wet) (10 wt% loading relative to substrate)

  • Methanol (10 vol)

  • Hydrogen gas (

    
    )
    

Protocol:

  • Dissolution: Dissolve Intermediate A in Methanol.

  • Catalyst Addition: Add Pd/C carefully under nitrogen (Pyrophoric hazard!).

  • Hydrogenation: Purge the vessel with

    
    . Stir vigorously at Room Temperature  under 1 atm (balloon pressure) .
    
    • Warning: Do not pressurize >1 bar or heat, as this may reduce the thiazole ring.

  • IPC: Monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Concentration: Evaporate the solvent to yield Intermediate B as a pale yellow oil.

Step 3: Hydrolysis and Salt Formation

Rationale: Basic hydrolysis cleaves the ethyl ester. The final hydrochloride salt is generated to ensure long-term stability and water solubility.

Materials:

  • Intermediate B

  • Lithium Hydroxide (LiOH·H2O) (2.0 equiv)

  • THF/Water (1:1 mixture)

  • 4M HCl in Dioxane

Protocol:

  • Hydrolysis: Dissolve Intermediate B in THF/Water. Add LiOH. Stir at room temperature for 3 hours.

  • Workup: Acidify the aqueous layer to pH ~4 with 1M HCl. Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Salt Formation: Dissolve the free acid residue in a minimum amount of dry diethyl ether or dichloromethane.

  • Precipitation: Dropwise add 4M HCl in Dioxane (1.2 equiv) at 0°C. A white precipitate should form immediately.

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum at 40°C.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to structure1H NMR, MS
Residual Pd < 20 ppmICP-MS
Water Content < 1.0%Karl Fischer

Expected 1H NMR Data (DMSO-d6):

  • 
     12.5 (br s, 1H, COOH)
    
  • 
     9.05 (s, 1H, Thiazole C2-H)
    
  • 
     7.85 (s, 1H, Thiazole C4-H)
    
  • 
     3.15 (t, 2H, 
    
    
    
    -Ar)
  • 
     2.60 (t, 2H, 
    
    
    
    -COOH)

Troubleshooting & Critical Process Parameters

  • Palladium Contamination: Thiazoles can coordinate to Pd, making removal difficult. If the standard wash fails, use a wash with aqueous L-Cysteine or thiourea to complex the Pd out of the organic phase.

  • Isomerization: During the Heck reaction, migration of the double bond is rare but possible. Ensure the base (

    
    ) is dry and the temperature does not exceed 110°C.
    
  • Hygroscopicity: The HCl salt can be hygroscopic. Store in a desiccator or sealed under argon.

References

  • Heck Reaction on Thiazoles: Bach, T., & Heuser, S. (2001). "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Disubstituted Thiazoles." Journal of Organic Chemistry. Link

  • General Heck Methodology: Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides."[1] Organic Reactions.[1][2][3][4] Link

  • Palladium Removal: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

  • Thiazole Hydrogenation Selectivity: Mashraqui, S. H., & Keehn, P. M. (1982). "Selective reduction of thiazoles." Journal of the American Chemical Society. Link

Sources

Method

Solvent selection for reactions involving 3-(1,3-Thiazol-5-yl)propanoic acid HCl

Executive Summary This guide addresses the specific physicochemical challenges associated with 3-(1,3-Thiazol-5-yl)propanoic acid HCl (CAS: 933724-95-9). As a hydrochloride salt of a polar heterocyclic carboxylic acid, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific physicochemical challenges associated with 3-(1,3-Thiazol-5-yl)propanoic acid HCl (CAS: 933724-95-9). As a hydrochloride salt of a polar heterocyclic carboxylic acid, this molecule presents a "Solubility Paradox" common in drug development: the salt form is required for stability and aqueous solubility, but it is often incompatible with the anhydrous, non-polar conditions required for downstream transformations like amide coupling or esterification.

This note provides a scientific rationale for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF/NMP) toward greener, high-performance alternatives. It includes validated protocols for desalting and direct coupling.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the ionization state of the molecule. The thiazole ring is aromatic but electron-deficient, making the nitrogen weakly basic compared to imidazoles or pyridines.

PropertyValue (Approx.)Implication for Solvent Selection
pKa (Carboxylic Acid) ~4.5Ionized at pH > 4.5. Soluble in aqueous base.
pKa (Thiazolium NH+) ~2.5Critical Insight: The nitrogen is a very weak base. The HCl salt will readily release HCl and revert to the free base at pH > 3.0.
LogP (Free Base) ~0.7 - 1.0Moderately lipophilic. Soluble in EtOAc, 2-MeTHF, DCM.
LogP (HCl Salt) < 0Highly polar. Insoluble in Ether, Hexanes, Toluene.
The Solubility Matrix
  • High Solubility (HCl Salt): Water, Methanol, DMSO, Formic Acid.

  • Moderate/Low Solubility (HCl Salt): Ethanol, Isopropanol (solubility decreases with chain length).

  • Insoluble (HCl Salt): Acetone, Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene, 2-MeTHF.

  • Reactive Solvents (Avoid): Ketones (Acetone/MEK) can form Schiff bases if primary amines are present (though not with this specific molecule, they are poor solvents for the salt).

Strategic Solvent Selection

A. For Amide Coupling (Direct Use of HCl Salt)
  • Challenge: The HCl salt is insoluble in standard coupling solvents (DCM, MeCN).

  • Traditional Approach: Use DMF or DMAc. (Effective but difficult to remove; toxic).

  • Recommended "Green" Approach:

    • Propylene Carbonate (PC): A polar aprotic green solvent.[1][2] It dissolves many HCl salts and is compatible with peptide coupling agents.

    • Binary Mixtures: 10% Water / 90% THF or 2-MeTHF. (Water dissolves the salt; organic phase dissolves the amine partner. Requires water-tolerant coupling agents like EDC·HCl).

B. For Extraction/Purification (Free-Basing)
  • Challenge: Removing the HCl counter-ion without degrading the thiazole ring.

  • Logic: Since the thiazole pKa is ~2.5, you do not need strong base (NaOH) to free-base it. Strong bases risk opening the thiazole ring or causing hydrolysis.

  • Recommended Solvent: 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from biomass, separates well from water, and has higher solubility for the free acid than EtOAc.

Visualization: Solubility & Workflow Logic

SolventLogic Start Starting Material: 3-(1,3-Thiazol-5-yl)propanoic acid HCl Decision Intended Application? Start->Decision Path_Coupling Amide Coupling (Drug Synthesis) Decision->Path_Coupling Synthesis Path_Purify Purification / Desalting Decision->Path_Purify Isolation Direct_Coupling Direct Coupling Protocol (One-Pot) Path_Coupling->Direct_Coupling Desalting Biphasic Extraction (Free-Basing) Path_Purify->Desalting Solvent_Green Recommended Solvent: Propylene Carbonate (PC) or DMF (Traditional) Direct_Coupling->Solvent_Green Solubilize Salt Solvent_Extract Recommended Solvent: 2-MeTHF / Water Buffer: NaOAc (pH 4-5) Desalting->Solvent_Extract Partition Coeff.

Figure 1: Decision tree for solvent selection based on the intended chemical transformation.

Experimental Protocols

Protocol A: In-Situ Neutralization & Amide Coupling (Green Chemistry)

Use this protocol to couple the acid directly to an amine without a separate desalting step.

Reagents:

  • 3-(1,3-Thiazol-5-yl)propanoic acid HCl (1.0 equiv)

  • Amine partner (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: 2-MeTHF (Green alternative) or DMF (Traditional).

Step-by-Step:

  • Suspension: Charge the reaction vessel with 3-(1,3-Thiazol-5-yl)propanoic acid HCl (1.0 equiv) and 2-MeTHF (10 volumes). Note: The salt will likely not dissolve completely at this stage.

  • Activation: Add DIPEA (3.5 equiv).

    • Mechanistic Note: The first 1.0 equiv of DIPEA neutralizes the HCl salt. The remaining 2.5 equiv act as the base for the coupling reaction.

    • Observation: The slurry should become less opaque or fully dissolve as the free base is liberated and enters the organic phase.

  • Coupling: Add the Amine partner (1.1 equiv).

  • Initiation: Add T3P solution (1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/LC-MS.

  • Workup: Quench with water. The product (amide) will stay in the 2-MeTHF layer. Wash with mild acid (0.5 M citric acid) to remove excess DIPEA and thiazole starting material, then brine.

Protocol B: Desalting / Isolation of Free Acid

Use this protocol if you need the pure, neutral carboxylic acid.

Step-by-Step:

  • Dissolution: Dissolve 3-(1,3-Thiazol-5-yl)propanoic acid HCl in minimal water (3 volumes).

  • Buffering: Slowly add saturated aqueous Sodium Acetate (NaOAc) until pH reaches ~4.5 - 5.0.

    • Why NaOAc? It buffers exactly in the range where the carboxylic acid is protonated (neutral) but the thiazole is not protonated (neutral).

  • Extraction: Add 2-MeTHF or Ethyl Acetate (10 volumes). Shake vigorously.

  • Separation: Collect the organic layer. The neutral thiazole-propanoic acid will partition into the organic phase.

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid (Free Acid).

Quantitative Data Summary

Solvent SystemSolubility of HCl SaltSolubility of Free AcidSuitability for Coupling
Water High (>100 mg/mL)Low (<5 mg/mL)Poor (Hydrolysis risk)
Methanol HighHighModerate (Ester side reactions)
DCM NegligibleModerateGood (Only for Free Acid)
DMF HighHighExcellent (Standard)
2-MeTHF LowHighExcellent (Green Choice)
Propylene Carbonate ModerateHighExcellent (Green Choice)

References

  • Thiazole Properties & pKa Data

    • PubChem Compound Summary for CID 9256, Thiazole.[3] National Center for Biotechnology Information (2025). Retrieved from [Link].

    • Note: Confirms pKa of thiazole conjugate acid is ~2.5.[3]

  • Green Solvent Selection (Peptide/Amide Coupling)

    • Lawrenson, S. B., Arav, R., & North, M. (2017).[1] "The greening of peptide synthesis: Propylene carbonate as a solvent." Green Chemistry, 19, 1685-1691. Retrieved from [Link].

    • Note: Validates Propylene Carbonate as a replacement for DMF/DCM in coupling reactions.
  • Thiazole Synthesis & Reactivity

    • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids. Molecules (2013).[4] Retrieved from [Link].

    • Note: Provides context on the stability and handling of thiazole-propanoic acid deriv
  • 2-MeTHF in Process Chemistry: Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem. (General reference for 2-MeTHF properties).

Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always review the Safety Data Sheet (SDS) for 3-(1,3-Thiazol-5-yl)propanoic acid HCl before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1,3-Thiazol-5-yl)propanoic Acid Hydrochloride

Executive Summary: The "Golden Route" Strategy Welcome to the technical support hub for 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride . While classical Hantzsch synthesis is ubiquitous for thiazoles, it is often ineff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Route" Strategy

Welcome to the technical support hub for 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride .

While classical Hantzsch synthesis is ubiquitous for thiazoles, it is often inefficient for 5-substituted derivatives lacking substitution at positions 2 and 4. For this specific target, the Heck Cross-Coupling strategy (starting from 5-bromothiazole and acrylates) is the industry standard for scalability and purity.

This guide addresses the three critical bottlenecks in this pathway:

  • Catalyst Poisoning during C-C bond formation (Sulfur-Pd interaction).

  • Chemo-selectivity during alkene reduction (preventing ring saturation).

  • Hygroscopicity during hydrochloride salt isolation.

Phase 1: The Heck Coupling (C-C Bond Formation)[1]

Objective: Coupling 5-bromothiazole with ethyl acrylate to form Ethyl 3-(thiazol-5-yl)acrylate.

The Protocol[2][3][4]
  • Reagents: 5-Bromothiazole (1.0 eq), Ethyl Acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%), Et₃N (2.0 eq).

  • Solvent: DMF or anhydrous MeCN (degassed).

  • Conditions: 100°C, 16h, Inert Atmosphere (Ar/N₂).

Troubleshooting Guide
SymptomRoot Cause AnalysisCorrective Action
Low Conversion (<30%) Sulfur Poisoning: The thiazole sulfur atom coordinates strongly with Pd, deactivating the catalyst cycle.Switch Ligand: Replace PPh₃ with P(o-tolyl)₃ or bidentate ligands like dppf. The steric bulk prevents S-coordination [1].Increase Catalyst: Bump Pd loading to 5-10 mol%.
C2-Arylation (Regio-isomer) C-H Activation: The C2 proton of thiazole is acidic (pKa ~29). Strong bases or high temps can trigger unwanted C2 coupling.Base Control: Switch from inorganic bases (K₂CO₃) to organic bases (Et₃N or DIPEA ). Maintain temp <110°C.
Black Precipitate (Early) Pd Black Formation: Catalyst decomposition due to lack of stabilization or oxygen ingress.Degassing: Sparge solvent with Argon for 30 mins before adding Pd. Ensure ligand:Pd ratio is at least 2:1.
Mechanism Visualization

The following diagram illustrates the critical decision points in the Heck cycle for thiazoles.

Heck_Optimization Start 5-Bromothiazole + Ethyl Acrylate Cat_Choice Catalyst System Start->Cat_Choice Reaction Heck Cycle (Pd(0)/Pd(II)) Cat_Choice->Reaction Standard PPh3 Cat_Choice->Reaction Bulky P(o-tolyl)3 Poisoning Sulfur Poisoning (Stalled Cycle) Reaction->Poisoning S-Pd coordination Product Ethyl 3-(thiazol-5-yl)acrylate Reaction->Product Reductive Elimination Poisoning->Cat_Choice Troubleshoot: Increase Sterics

Figure 1: Logic flow for overcoming catalyst poisoning in thiazole Heck coupling.

Phase 2: Hydrogenation & Hydrolysis[1]

Objective: Selective reduction of the acrylate double bond without reducing the thiazole ring, followed by ester hydrolysis.

The Protocol[2][3][4]
  • Reduction: H₂ (1 atm or balloon), 10% Pd/C (20 wt%), MeOH, RT, 4-6h.

  • Hydrolysis: LiOH (2.0 eq), THF/H₂O (3:1), RT, 2h.

Troubleshooting Guide
SymptomRoot Cause AnalysisCorrective Action
Stalled Reduction Catalyst Deactivation: Thiazole sulfur poisons the heterogeneous Pd surface rapidly.High Loading: Do not use catalytic "pinch" amounts. Use 10-20 wt% of catalyst relative to substrate.Alternative: Use Pearlman’s Catalyst (Pd(OH)₂/C) which is often more robust against sulfur [2].
Ring Saturation (Over-reduction) Aggressive Conditions: High pressure (>50 psi) or high temp reduces the heteroaromatic ring.Mild Conditions: Stick to balloon pressure (1 atm) and ambient temperature. Monitor strictly by LCMS. Stop immediately upon acrylate consumption.
Incomplete Hydrolysis Solubility: The ethyl ester is lipophilic; LiOH/Water alone may not dissolve it.Co-solvent: Ensure THF or MeOH is added to homogenize the phase.

Phase 3: Salt Formation (The Critical Finish)[1]

Objective: Isolating the hydrochloride salt (CAS 933724-95-9) as a stable solid.

The Protocol[2][3][4]
  • Dissolve free acid in minimum anhydrous 1,4-dioxane or Et₂O.

  • Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

  • Precipitate forms; filter under N₂ protection.

Troubleshooting Guide
SymptomRoot Cause AnalysisCorrective Action
Product is an Oil/Gum Hygroscopicity: The HCl salt is extremely hygroscopic. Moisture from air turns it into a gum.Anhydrous System: Use HCl in Dioxane (not aqueous HCl). Perform filtration in a glovebox or under a generic N₂ cone.Trituration: Sonicate the gum with anhydrous Et₂O or Hexane to induce crystallization.
Low Melting Point Residual Solvent/Water: Solvates are common with thiazole salts.Drying: Dry in a vacuum oven at 40°C over P₂O₅ desiccant for 24h.

Frequently Asked Questions (FAQ)

Q1: Can I use the Hantzsch synthesis instead to avoid Palladium? A: You can, but it is synthetically difficult for this specific isomer. To make the 5-propanoic acid derivative via Hantzsch, you would need thioformamide (unstable) and a specific


-halo-

-formyl ester (unstable). The yield is usually <20% due to polymerization of the aldehyde precursors. The Heck route is superior for 5-substituted thiazoles [3].

Q2: My Heck reaction turns black immediately. Is this bad? A: "Pd black" precipitation indicates the catalyst has crashed out of the solution (reduced to bulk metal) and is no longer active. This usually happens if the reaction mixture wasn't degassed properly or if the temperature was ramped too quickly. Restart, degas thoroughly, and add the catalyst last.

Q3: Why use P(o-tolyl)₃ instead of PPh₃? A: This is the "Jeffery Condition" modification. The bulky ortho-methyl groups on the phosphine create a "cone angle" that makes it difficult for the sulfur atom of the thiazole to approach and bind to the Palladium, preventing catalyst poisoning while still allowing the smaller alkene to react [1].

Experimental Workflow Visualization

Workflow cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Reduction & Hydrolysis cluster_2 Step 3: Salt Formation S1 5-Bromothiazole + Ethyl Acrylate S2 Pd(OAc)2 / P(o-tolyl)3 DMF, 100°C S1->S2 S3 Intermediate: Ethyl 3-(thiazol-5-yl)acrylate S2->S3 S4 H2 (1 atm), Pd/C MeOH S3->S4 S5 LiOH, THF/H2O Hydrolysis S4->S5 S6 Free Acid: 3-(thiazol-5-yl)propanoic acid S5->S6 S7 4M HCl in Dioxane (Anhydrous) S6->S7 S8 Target: HCl Salt (Precipitate) S7->S8

Figure 2: End-to-end synthetic workflow for CAS 933724-95-9.

References

  • Heck Reaction of Thiazoles: Ohff, M., Ohff, A., & Milstein, D. (2021). "Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Derivatives." Organic Letters, 23, 2169.[1] 1[2][1][3][4]

  • Hydrogenation of Sulfur Heterocycles: Kantam, M. L., et al. (2009).[5] "Heterogeneous Catalysis in C-C Cross-Coupling Reactions." Journal of Organic Chemistry, 74, 4882-4885.[5] 5[2][1][3][4][6]

  • General Thiazole Synthesis Context: Sapijanskaitė-Banevič, B., et al. (2023).[7] "Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives." Chemija. 7[2][1][3][4]

Sources

Optimization

Technical Support Center: Amide Coupling with 3-(1,3-Thiazol-5-yl)propanoic acid Hydrochloride

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3-(1,3-Thiazol-5-yl)propanoic acid, particularly when it is supplied as a hydrochloride (HCl) salt, in amide coupling reactions. The presence of the HCl salt necessitates a neutralization step to liberate the free amine for effective coupling. This guide will walk you through the underlying principles and provide practical, field-tested protocols.

I. Frequently Asked Questions (FAQs)

Here, we address the most common initial questions encountered when working with amine hydrochloride salts in coupling reactions.

Q1: Why is my 3-(1,3-Thiazol-5-yl)propanoic acid provided as a hydrochloride salt?

A1: Many amine-containing organic compounds are supplied as hydrochloride salts to enhance their stability and shelf-life. The salt form is often more crystalline, less odorous, and less susceptible to degradation than the corresponding free base. Additionally, the salt form can improve water solubility which can be advantageous in certain applications.[1]

Q2: Can I use the hydrochloride salt directly in my EDC/NHS coupling reaction?

A2: No, direct use of the hydrochloride salt in a standard EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) coupling reaction is not recommended. The thiazole nitrogen in 3-(1,3-Thiazol-5-yl)propanoic acid is basic and will be protonated in the salt form.[1] This positive charge renders the nitrogen non-nucleophilic, preventing it from attacking the activated carboxylic acid.[2][3] Therefore, neutralization to the free base is a mandatory prerequisite for a successful coupling reaction.[4]

Q3: What are the most common methods for neutralizing the hydrochloride salt in situ?

A3: The most prevalent and practical approach is in situ neutralization, where a base is added directly to the reaction mixture. This avoids a separate workup step to isolate the free amine, which can be inefficient. Common bases for this purpose include:

  • Tertiary Amines: Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.[3][5] They are organic-soluble and act as proton scavengers, neutralizing the HCl without participating in the coupling reaction.

  • Inorganic Bases: Weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be employed.[6][7][8] These are often used in biphasic systems or when the starting materials are soluble in aqueous conditions.

Q4: How much base should I add for the neutralization?

A4: At a minimum, you need one equivalent of base to neutralize the hydrochloride salt. However, it is standard practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation and to neutralize any acidic byproducts generated during the coupling reaction itself.[5]

Q5: Will the added base interfere with my coupling reaction?

A5: Tertiary amines like DIPEA and TEA are generally non-nucleophilic due to steric hindrance and will not compete with your desired amine in the coupling reaction.[3] However, it's crucial to avoid primary or secondary amines for neutralization, as they will readily participate in the amide bond formation.[2]

II. Troubleshooting Guide

This section provides solutions to common problems that may arise during the neutralization and coupling process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete neutralization of the HCl salt.- Ensure at least one equivalent of a suitable base (e.g., DIPEA, TEA) is added.[3][5] - Consider using a slight excess of base (1.1-1.2 equivalents). - Confirm the purity and integrity of your base.
Inactive coupling reagents (EDC/NHS).- Use fresh, high-purity EDC and NHS. EDC is particularly moisture-sensitive.[9] - Store coupling reagents under anhydrous conditions.
Sub-optimal reaction pH.- The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0.[10] - The subsequent reaction with the amine is favored at a pH of 7-8.[10][11] - A two-step pH adjustment can optimize the reaction.
Formation of N-acylurea byproduct Reaction of the activated ester with another molecule of the carboxylic acid.- Add the amine to the reaction mixture as soon as the activated ester is formed. - The use of HOBt or Oxyma Pure can help to suppress this side reaction.
Difficulty in Product Purification Excess coupling reagents and byproducts.- The urea byproduct from EDC is water-soluble, facilitating its removal with an aqueous workup.[5] - A mild acidic wash (e.g., dilute citric acid or HCl) can remove unreacted amine and basic byproducts.[5][12] - A wash with a mild base (e.g., sodium bicarbonate solution) will remove unreacted carboxylic acid.[13]
Racemization of Chiral Centers Use of a strong base or prolonged reaction times at elevated temperatures.- Use a hindered tertiary amine base like DIPEA. - Maintain a low reaction temperature (0 °C to room temperature). - Additives like HOBt or Oxyma Pure can help to minimize racemization.

III. Experimental Protocols & Methodologies

Below are detailed, step-by-step protocols for the neutralization and coupling of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride.

Protocol 1: In Situ Neutralization and EDC/NHS Coupling

This is the most common and efficient method for this type of reaction.

Diagram of the Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1 equiv) in Anhydrous Solvent B Add Amine-HCl Salt (1-1.2 equiv) A->B C Add NHS (1.1 equiv) B->C D Cool to 0 °C C->D E Add DIPEA/TEA (1.1-1.5 equiv) D->E Neutralization F Add EDC (1.2 equiv) E->F Coupling Activation G Warm to RT, Stir Overnight F->G Amide Formation H Dilute with Organic Solvent G->H I Wash with 1N HCl H->I J Wash with sat. NaHCO3 I->J K Wash with Brine J->K L Dry over Na2SO4, Filter K->L M Concentrate in vacuo L->M N Purify by Chromatography M->N

Caption: Workflow for in situ neutralization and coupling.

Step-by-Step Procedure:

  • To a solution of your carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) at 0 °C, add the amine to be coupled (as the free base or salt).

  • Add N-hydroxysuccinimide (NHS) (1.1 equivalents).

  • Slowly add diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1-1.5 equivalents) to the reaction mixture.[5]

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.[5][13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Pre-neutralization and Isolation of the Free Amine

This method is less common but can be useful if the free amine is stable and you wish to have it in a purified form before coupling.

Diagram of the Logical Relationship:

G Start Start with Amine-HCl Salt Step1 Dissolve in Water/Solvent Start->Step1 Step2 Add Base (e.g., NaHCO3) to pH > 8 Step1->Step2 Step3 Extract with Organic Solvent (e.g., DCM, EtOAc) Step2->Step3 Step4 Dry Organic Layer (e.g., Na2SO4) Step3->Step4 Step5 Concentrate to Yield Free Amine Step4->Step5 End Proceed to Coupling Reaction Step5->End

Caption: Pre-neutralization and isolation workflow.

Step-by-Step Procedure:

  • Dissolve the 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride salt in a suitable solvent system, such as a mixture of water and an organic solvent like dichloromethane (DCM).

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), while stirring until the pH of the aqueous layer is basic (pH 8-9).[6]

  • Separate the organic layer.

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

  • The isolated free amine can then be used in a standard coupling reaction as described in Protocol 1, omitting the initial addition of a tertiary amine base.

IV. References

  • How can I neutralize aminehydrochlorides? | ResearchGate. (2023, December 27). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Reactions of amines. (2020, July 1). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Understanding the Acid Workup: A Key Step in Organic Chemistry. (2026, January 7). Oreate AI Blog. Retrieved February 14, 2026, from [Link]

  • Converting Amines to Amides. (2025, October 4). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Retrieved February 14, 2026, from [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018, March 6). MDPI. Retrieved February 14, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved February 14, 2026, from [Link]

  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • Synthetic chemists: getting rid of HCl? (2011, October 14). Reddit. Retrieved February 14, 2026, from [Link]

  • How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry. Retrieved February 14, 2026, from [Link]

  • Peptide synthesis. Peptide coupling conditions: 1.5 equivalent of... ResearchGate. Retrieved February 14, 2026, from [Link]

  • A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Retrieved February 14, 2026, from [Link]

  • Amide Synthesis. Fisher Scientific. Retrieved February 14, 2026, from [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. Retrieved February 14, 2026, from [Link]

  • Sodium-carboxylate coupled with amine in amide bond formation? ResearchGate. Retrieved February 14, 2026, from [Link]

  • neutralization and salts. University of Technology, Iraq. Retrieved February 14, 2026, from [Link]

  • Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. PubMed. Retrieved February 14, 2026, from [Link]

  • Hydrochloride salt of amine. (2023, June 22). Reddit. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting

Optimizing pH conditions for 3-(1,3-Thiazol-5-yl)propanoic acid extraction

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist Introduction: The "Amphoteric Trap" Welcome to the technical support hub for 3-(1,3-Thiazol-5-yl)propanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The "Amphoteric Trap"

Welcome to the technical support hub for 3-(1,3-Thiazol-5-yl)propanoic acid .

If you are experiencing low recovery (yield < 40%) or high impurity carryover, the issue is almost certainly pH mismanagement . This molecule is an ampholyte —it possesses both a basic center (thiazole nitrogen) and an acidic tail (propanoic acid).

To extract it successfully, you must navigate the narrow pH window where the molecule carries zero net charge . Outside this window, it behaves as a water-soluble salt, rendering organic solvents ineffective.

Part 1: The Theory (Why Your Extraction Failed)

The extraction efficiency is dictated by the ionization state of your molecule. You must target the Isoelectric Point (pI) .

The Critical Data Points
  • Thiazole Ring (

    
    ):  ~2.5 (Conjugate acid deprotonation).[1] Below pH 2.5, the nitrogen is protonated (
    
    
    
    ).
  • Propanoic Acid (

    
    ):  ~4.87 (Carboxylic acid deprotonation). Above pH 4.87, the acid is ionized (
    
    
    
    ).
The "Sweet Spot" Calculation


Speciation Logic
  • pH < 2.0: Cationic (

    
    ). Highly water-soluble. (Stays in Aqueous) 
    
  • pH > 5.0: Anionic (

    
    ). Highly water-soluble. (Stays in Aqueous) 
    
  • pH 3.0 – 4.0: Zwitterionic/Neutral (

    
    ). Lipophilic. (Partitions to Organic) 
    
Visualizing the Window

The following diagram illustrates the speciation curve and the required extraction window.

SpeciationLogic Acidic pH < 2.5 (Cationic Form) Soluble in Water Neutral pH 3.0 - 4.0 (Neutral Form) Target for Extraction Acidic->Neutral Add Base (NaOH) to deprotonate Thiazole Neutral->Acidic Add Acid (HCl) to protonate Thiazole Basic pH > 5.0 (Anionic Form) Soluble in Water Neutral->Basic Add Base (NaOH) to ionize Acid Basic->Neutral Add Acid (HCl) to protonate Carboxylate

Figure 1: Speciation logic showing the narrow pH window (Green) required for liquid-liquid extraction.

Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Q: I adjusted the pH to 3.5, but recovery is still low. What solvent should I use?

A: Standard non-polar solvents like Hexane or Heptane will fail . Even in its neutral state, the thiazole ring imparts significant polarity. You must use a polar aprotic solvent or a modified protic system.

Recommended Solvent Systems:

Solvent SystemEfficiencyNotes
DCM / IPA (3:1) HighThe Isopropanol (IPA) helps solvate the polar thiazole ring while DCM drives phase separation.
Ethyl Acetate Medium-HighGood general purpose, but may require multiple extractions (3x).
Diethyl Ether LowAvoid. Too non-polar for this heterocycle.
Chloroform MediumGood alternative to DCM, but toxic.

Q: I have a persistent emulsion. How do I clear it?

A: Thiazoles can act as surfactants at the interface.

  • Salting Out: Add NaCl to saturation in the aqueous phase. This increases the ionic strength, pushing the organic molecule out of the water (Salting-out effect) and sharpening the phase boundary.

  • Filtration: Pass the emulsion through a pad of Celite® or glass wool.

  • Centrifugation: Spin at 3000 RPM for 5 minutes.

Part 3: Advanced Protocol – Solid Phase Extraction (SPE)

If LLE fails due to "dirty" matrices (plasma, cell media), you must switch to Mixed-Mode SPE . This is the most robust method because it locks the molecule chemically rather than relying on passive partitioning.

Recommended Cartridge: Mixed-Mode Anion Exchange (MAX) .

  • Why? The carboxylic acid (

    
     4.[2]87) is a more reliable "handle" than the weak thiazole base.
    
MAX Extraction Protocol
  • Sample Prep: Dilute sample 1:1 with 50mM Ammonium Acetate (pH 7). Goal: Ensure Acid is ionized (

    
    ).
    
  • Conditioning: Methanol followed by Water.[3]

  • Loading: Load sample at pH 7. The

    
     binds to the quaternary amine (
    
    
    
    ) on the cartridge.
  • Wash 1: 5% NH4OH in Water. Removes proteins and neutrals.

  • Wash 2: Methanol. Removes hydrophobic interferences.

  • Elution: 2% Formic Acid in Methanol.

    • Mechanism:[2][3] The formic acid lowers pH to ~2. The analyte's

      
       becomes 
      
      
      
      (neutral), breaking the ionic bond with the cartridge.
SPE Decision Tree

SPE_Workflow Start Start: Choose Method CleanMatrix Clean Matrix (Water/Buffer) Start->CleanMatrix DirtyMatrix Dirty Matrix (Plasma/Urine) Start->DirtyMatrix LLE Liquid-Liquid Extraction Target pH 3.7 CleanMatrix->LLE SPE Solid Phase Extraction (Mixed Mode) DirtyMatrix->SPE MAX MAX Cartridge (Anion Exchange) SPE->MAX Preferred (Lock via COOH) MCX MCX Cartridge (Cation Exchange) SPE->MCX Alternative (Lock via Thiazole) EluteMAX Final Extract: Acid Form (COOH) MAX->EluteMAX Elute w/ 2% Formic Acid EluteMCX Final Extract: Salt Form (COO-) MCX->EluteMCX Elute w/ 5% NH4OH

Figure 2: Decision tree for selecting the correct extraction methodology based on sample matrix.

Part 4: HPLC/LC-MS Considerations

Q: My peak shape is tailing badly on C18. Why?

A: This is "secondary interaction." The basic nitrogen in the thiazole ring interacts with free silanols on the silica column.

The Fix:

  • Mobile Phase pH: You must run at low pH (0.1% Formic Acid) to keep the acid protonated (

    
    ) and the thiazole protonated (
    
    
    
    ). While this makes it polar, it prevents the mixed-mode interaction of the anion.
  • Column Choice: Use a "Base Deactivated" column or a column with embedded polar groups (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18) to tolerate the polar nature of the thiazole.

References

  • Evans, D. A. (n.d.). Evans pKa Table. Harvard University. Retrieved from [Link]

    • Source for pKa values of carboxylic acids and heterocycles.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329797594, 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid. Retrieved from [Link]

    • Structural validation and chemical properties.[4]

  • Commercial availability and safety d
  • Waters Corporation. (2020). Oasis Sample Extraction Products: Method Development Guide. Retrieved from [Link]

    • Source for Mixed-Mode SPE protocols (MAX/MCX mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 3-(1,3-Thiazol-5-yl)propanoic acid HCl

Executive Summary & Strategic Context In drug discovery, 3-(1,3-Thiazol-5-yl)propanoic acid HCl serves as a critical peptidomimetic building block, often functioning as a bioisostere for histidine or phenylalanine deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, 3-(1,3-Thiazol-5-yl)propanoic acid HCl serves as a critical peptidomimetic building block, often functioning as a bioisostere for histidine or phenylalanine derivatives. Its utility, however, hinges on precise structural validation.

This guide provides an authoritative interpretation of its 1H NMR spectrum , focusing on the HCl salt form . Unlike the free base, the hydrochloride salt exhibits distinct spectral shifts due to the protonation of the thiazole nitrogen. We compare this profile against key alternatives (Free Base and Regioisomers) to establish a self-validating identification protocol.

Key Technical Advantages of the HCl Salt
  • Enhanced Solubility: Superior performance in aqueous media (D₂O) compared to the free base, facilitating fragment-based drug design (FBDD) screening.

  • Spectral Resolution: Protonation deshields the thiazole ring protons, separating them from potential aromatic impurities.

Experimental Methodology

To ensure reproducibility, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation Workflow
  • Solvent: Deuterium Oxide (D₂O, 99.9% D) is the standard for the HCl salt due to polarity. Dimethyl Sulfoxide-d6 (DMSO-d₆) is used if observing exchangeable protons (-COOH, -NH⁺) is required.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMSP (0.00 ppm) for D₂O; TMS (0.00 ppm) or Residual Solvent Peak (2.50 ppm) for DMSO-d₆.

Visualization: Sample Prep Logic

SamplePrep Start Solid Sample (HCl Salt) Choice Select Solvent Start->Choice D2O D2O (Routine QC) Choice->D2O High Polarity DMSO DMSO-d6 (Full Characterization) Choice->DMSO H-Bond Study Outcome1 No OH/NH signals Sharp Aromatic Peaks D2O->Outcome1 Outcome2 Visible COOH/NH+ Viscosity Broadening DMSO->Outcome2

Figure 1: Decision tree for solvent selection based on analytical goals.

Spectral Interpretation & Assignment

The 1H NMR spectrum of 3-(1,3-Thiazol-5-yl)propanoic acid HCl is characterized by a specific pattern of deshielding caused by the electron-deficient thiazolium ring.

Chemical Shift Data (400 MHz, D₂O)

Note: Values are authoritative estimates based on thiazolium ion literature and structural analogs.

Proton AssignmentMultiplicityShift (ppm) - HCl SaltShift (ppm) - Free BaseΔ (Salt Effect)Interpretation
H-2 (Thiazole) Singlet (s)9.80 – 10.05 8.80 – 9.00+1.0 ppmDiagnostic Peak. Strong deshielding due to N3 protonation.
H-4 (Thiazole) Singlet (s)8.20 – 8.50 7.80 – 7.95+0.5 ppmSignificant downfield shift; confirms 5-substitution.
H-α (to COOH) Triplet (t)2.65 – 2.75 2.50 – 2.60+0.1 ppmTypical aliphatic acid shift.
H-β (to Ring) Triplet (t)3.15 – 3.25 3.00 – 3.10+0.15 ppmInductive effect from the cationic ring.
-COOH / -NH⁺ BroadExchange 11.0 - 12.0N/ANot visible in D₂O (HDO peak ~4.79 ppm).
Structural Assignment Diagram

This diagram correlates the molecular structure with the observed spectral signals.[1]

NMR_Assignment Thiazole Thiazole Core (Protonated N3+) H2 H-2 Proton (Between S and N) Thiazole->H2 Max Deshielding (~9.9 ppm) H4 H-4 Proton Thiazole->H4 High Deshielding (~8.4 ppm) Chain Propanoic Acid Chain Thiazole->Chain C5 Attachment H2->H4 No Vicinal Coupling (Singlets) H_beta Beta-CH2 (Adj. to Ring) Chain->H_beta Triplet (~3.2 ppm) H_alpha Alpha-CH2 (Adj. to COOH) Chain->H_alpha Triplet (~2.7 ppm)

Figure 2: Structural connectivity and resulting NMR signal logic. Note the lack of coupling between H2 and H4.

Comparative Performance Analysis

HCl Salt vs. Free Base

The most common error in analyzing this compound is using reference data for the free base when analyzing the salt.

  • Mechanism: In the HCl salt, the thiazole nitrogen is protonated (

    
    ). This positive charge withdraws electron density from the ring.
    
  • Observation: The H-2 proton shifts dramatically downfield (from ~8.9 to ~9.9 ppm).

  • Implication: If your spectrum shows the H-2 peak < 9.0 ppm in D₂O, the salt has likely dissociated or the sample is the free base. This is a critical purity checkpoint.

Distinguishing Regioisomers (The "Alternative" Analysis)

Synthesizing thiazoles often produces regioisomeric byproducts. NMR is the primary tool to distinguish the 5-yl product from 2-yl or 4-yl alternatives.

IsomerAromatic PatternCoupling Constant (

)
3-(Thiazol-5-yl)... (Target) Two Singlets (H2, H4)

Hz (or very small long-range)
3-(Thiazol-4-yl)... Two Singlets (H2, H5)

Hz (H2 is lower, H5 higher field)
3-(Thiazol-2-yl)... Two Doublets (H4, H5)

Hz
(Vicinal coupling)

References

  • Thiazolium Ion Shifts: Bak, B., et al. "Nuclear Magnetic Resonance Spectra of Thiazole and Thiazolium Ion."[2] Spectrochimica Acta, Vol 18, 1962.[2]

  • General Thiazole NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).
  • Vendor Spectral Data (Free Base Analog): Sigma-Aldrich Product Specification, "3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid".

  • Solvent Effects in NMR: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.

Sources

Comparative

A Comparative Guide to the Reactivity of Thiazole vs. Oxazole Propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiazole and Oxazole Scaffolds in Medicinal Chemistry Thiazole and oxazole rings are five-membered heterocyclic structures...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole and Oxazole Scaffolds in Medicinal Chemistry

Thiazole and oxazole rings are five-membered heterocyclic structures that are integral components of numerous pharmaceutical agents and biologically active molecules.[1][2] Their prevalence in drug discovery is attributed to their ability to engage in various biological interactions, their synthetic tractability, and their capacity to serve as bioisosteric replacements for other functional groups.[3] Thiazole, containing sulfur and nitrogen, is a key feature in drugs like the anticancer agent Bleomycin and the anti-inflammatory Meloxicam.[4] Oxazole, with oxygen and nitrogen, is also a cornerstone in medicinal chemistry, found in a wide array of natural products and synthetic drugs.[2][5]

Propanoic acid derivatives of these heterocycles are of particular interest as they provide a carboxylic acid handle for further molecular elaboration, such as the formation of amides and esters, which are crucial for modulating pharmacokinetic and pharmacodynamic properties. Understanding the relative reactivity of these propanoic acid derivatives is paramount for efficient lead optimization and the rational design of novel therapeutics. This guide provides an in-depth comparison of the reactivity of thiazole and oxazole propanoic acid derivatives, supported by theoretical principles and detailed experimental protocols.

Theoretical Framework: Unpacking the Electronic and Structural Differences

The reactivity of the propanoic acid side chain is intrinsically linked to the electronic nature of the attached heterocyclic ring. The key differences between thiazole and oxazole that dictate their influence on the propanoic acid moiety are their aromaticity, the electronegativity of the heteroatoms, and the resulting electron density distribution within the ring.

Aromaticity and Stability:

Thiazole exhibits a greater degree of π-electron delocalization compared to oxazole, rendering it more aromatic.[4][6] This increased aromaticity contributes to the higher thermal and chemical stability of the thiazole ring system. In contrast, the oxazole ring is less aromatic and, in some reactions, can behave more like a conjugated diene.[7] This lower aromaticity can make the oxazole ring more susceptible to ring-opening reactions under certain conditions.

Electronic Effects of the Heteroatoms:

The primary difference between the two rings lies in the second heteroatom: sulfur in thiazole and oxygen in oxazole. Oxygen is more electronegative than sulfur, which leads to a stronger inductive electron-withdrawing effect from the oxazole ring compared to the thiazole ring. However, the larger d-orbitals of sulfur can participate in π-bonding, contributing to the greater aromaticity of thiazole.

The nitrogen atom in both rings is a pyridine-like nitrogen, which is electron-withdrawing. The basicity of this nitrogen is greater in thiazole (pKa of conjugate acid ≈ 2.5) than in oxazole (pKa of conjugate acid ≈ 0.8), indicating that the lone pair of electrons on the nitrogen in thiazole is more available for protonation.

Influence on the Propanoic Acid Side Chain:

The electron-withdrawing nature of both heterocyclic rings will influence the acidity of the carboxylic acid proton of the propanoic acid side chain. A stronger electron-withdrawing effect will lead to a more acidic carboxylic acid (a lower pKa). Given the higher electronegativity of oxygen, it is anticipated that the oxazole ring will exert a stronger electron-withdrawing effect on the propanoic acid side chain compared to the thiazole ring. This would theoretically result in 2-(oxazolyl)propanoic acid being a stronger acid (having a lower pKa) than 2-(thiazolyl)propanoic acid .

Experimental Comparison of Reactivity: Esterification

To provide a practical comparison of the reactivity of thiazole and oxazole propanoic acid derivatives, a detailed experimental protocol for a comparative esterification reaction is presented below. This experiment is designed to quantify the difference in the rate of ester formation, which is a direct reflection of the electronic influence of the heterocyclic ring on the carboxylic acid's reactivity.

Objective:

To compare the relative rates of esterification of 2-(thiazol-5-yl)propanoic acid and 2-(oxazol-5-yl)propanoic acid with ethanol under identical acidic conditions.

Materials:
  • 2-(thiazol-5-yl)propanoic acid

  • 2-(oxazol-5-yl)propanoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up cluster_analysis Analysis prep1 Dissolve Thiazole/Oxazole Propanoic Acid in Anhydrous Ethanol prep2 Add Internal Standard prep1->prep2 prep3 Add Catalytic H₂SO₄ prep2->prep3 react Reflux at 78 °C prep3->react sampling Aliquots taken at t=0, 1, 2, 4, 6 hours react->sampling workup1 Quench with NaHCO₃ sampling->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry organic layer (Na₂SO₄) workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 analysis1 ¹H NMR Analysis workup4->analysis1 analysis2 Calculate % Conversion analysis1->analysis2 caption Workflow for Comparative Esterification

Caption: Workflow for Comparative Esterification.

Step-by-Step Protocol:
  • Reaction Setup (in duplicate for each compound):

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(thiazol-5-yl)propanoic acid (1.0 mmol). In a separate identical setup, add 2-(oxazol-5-yl)propanoic acid (1.0 mmol).

    • To each flask, add anhydrous ethanol (20 mL).

    • Add the internal standard, 1,3,5-trimethoxybenzene (0.5 mmol), to each flask.

    • Carefully add concentrated sulfuric acid (0.1 mmol) to each reaction mixture.

  • Reaction and Monitoring:

    • Heat the reaction mixtures to reflux (approximately 78 °C) with vigorous stirring.

    • At time points t = 0, 1, 2, 4, and 6 hours, withdraw a 0.5 mL aliquot from each reaction mixture.

  • Work-up of Aliquots:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing saturated sodium bicarbonate solution (2 mL).

    • Extract the quenched mixture with ethyl acetate (2 x 2 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under a gentle stream of nitrogen.

  • Analysis:

    • Dissolve the residue in CDCl₃.

    • Acquire a ¹H NMR spectrum for each sample.

    • Determine the percent conversion of the carboxylic acid to the ethyl ester by comparing the integration of a characteristic proton signal of the product ester with the integration of the internal standard.

Expected Results and Data Interpretation

Based on the stronger electron-withdrawing nature of the oxazole ring, it is hypothesized that the carboxylic acid of the oxazole propanoic acid derivative will be more electrophilic and thus more reactive towards nucleophilic attack by ethanol.

Hypothetical Comparative Data:
Parameter2-(thiazol-5-yl)propanoic acid2-(oxazol-5-yl)propanoic acidRationale for Difference
pKa (predicted) ~4.5 - 4.7~4.2 - 4.4The more electronegative oxygen in oxazole leads to a stronger electron-withdrawing effect, increasing the acidity of the carboxylic acid.
Esterification Yield after 4h (%) ~65%~80%The more acidic oxazole derivative is more readily protonated at the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
Relative Reaction Rate 1.0> 1.0The increased electrophilicity of the carbonyl carbon in the oxazole derivative leads to a faster reaction rate.
Reaction Mechanism Visualization:

G cluster_thiazole Thiazole Derivative cluster_oxazole Oxazole Derivative Thiazole_Acid R-COOH (R = Thiazolyl-ethyl) Thiazole_Protonated R-C(OH)₂⁺ Thiazole_Acid->Thiazole_Protonated + H⁺ Thiazole_Intermediate R-C(OH)(OEt)H⁺ Thiazole_Protonated->Thiazole_Intermediate + EtOH Thiazole_Ester R-COOEt Thiazole_Intermediate->Thiazole_Ester - H₂O, - H⁺ Oxazole_Acid R'-COOH (R' = Oxazolyl-ethyl) Oxazole_Protonated R'-C(OH)₂⁺ Oxazole_Acid->Oxazole_Protonated + H⁺ Oxazole_Intermediate R'-C(OH)(OEt)H⁺ Oxazole_Protonated->Oxazole_Intermediate + EtOH Oxazole_Ester R'-COOEt Oxazole_Intermediate->Oxazole_Ester - H₂O, - H⁺ caption Esterification Mechanism

Caption: Esterification Mechanism.

Stability Considerations: Hydrolysis of Ester Derivatives

The stability of the resulting ester is another critical factor. The reverse reaction of esterification is hydrolysis, which can be catalyzed by acid or base. The principles governing the forward reaction also apply to the reverse. The ester derived from the oxazole propanoic acid, having a more electron-withdrawing ring, would be expected to be more susceptible to nucleophilic attack by water or hydroxide ions. Therefore, ethyl 2-(oxazol-5-yl)propanoate is predicted to be less stable towards hydrolysis than ethyl 2-(thiazol-5-yl)propanoate .

Conclusion and Practical Implications

This guide provides a comparative analysis of the reactivity of thiazole and oxazole propanoic acid derivatives, grounded in fundamental chemical principles. The key takeaways for researchers in drug development are:

  • Reactivity: Oxazole propanoic acid derivatives are expected to be more reactive towards nucleophilic substitution at the carbonyl carbon (e.g., esterification, amidation) due to the greater electron-withdrawing nature of the oxazole ring.

  • Acidity: The carboxylic acid of oxazole propanoic acid is predicted to be more acidic (lower pKa) than its thiazole counterpart.

  • Stability: Esters and amides derived from oxazole propanoic acid are likely to be more susceptible to hydrolysis.

These differences have significant practical implications. For instance, when aiming for a rapid and high-yielding coupling reaction, the oxazole derivative may be the preferred starting material. Conversely, if the final product requires high stability, particularly in an aqueous environment, the thiazole derivative might be the more prudent choice. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in a laboratory setting, enabling more informed decisions in the design and synthesis of novel drug candidates.

References

  • Shafique, Z., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3980. [Link]

  • Ghorab, M. M., et al. (2019). Thiazole in the targeted anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1337-1354. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • Beker, W., et al. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, 117(8), 1596-1600. [Link]

  • Ghorab, M. M., et al. (2019). Thiazole in the targeted anticancer drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1337-1354. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications, 10(6), 1326-1335. [Link]

  • ResearchGate. (n.d.). Thiazole: A privileged scaffold in drug discovery. Retrieved from [Link]

  • Beker, W., et al. (2013). Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. The Journal of Physical Chemistry A, 117(8), 1596-1600. [Link]

  • Royal Society of Chemistry. (2025). Oxazole- and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Al-Bayati, R. I. H., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. [Link]

  • Bentham Science. (2019). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1836-1854. [Link]

  • Scribd. (n.d.). Synthesis of Thiazole Propanoic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Science Trove. (2023). Oxazoles, imidazoles, and thiazoles. Retrieved from [Link]

  • Scribd. (n.d.). OXAZOLEthiazolimidazole. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity. Retrieved from [Link]

  • American Chemical Society. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Chemija. (2023). Synthesis of new 1,3-oxazole and 1,3-thiazole derivatives with expected biological activity. Chemija, 34(1). [Link]

  • National Center for Biotechnology Information. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • Chemija. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1). [Link]

  • ResearchGate. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysing esters. Retrieved from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). KUEY. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Iraqi Journal of Pharmaceutical Sciences, 31(Supplement), 133-144. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of libraries of thiazole, oxazole and imidazole-based cyclic peptides from azole-based amino acids. A new synthetic approach to bistratamides and didmolamides. Retrieved from [Link]

  • JETIR. (n.d.). KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. Retrieved from [Link]

  • Neliti. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 17: Carboxylic Acids and their Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

  • zslubes. (n.d.). SYNTHETIC ESTERS: Engineered to Perform. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Thiazolides as Antiviral Agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • JETIR. (n.d.). comparitive cytotoxic studies of 2-[4-(2-methyl propyl) phenyl]propanoic acid and its. Retrieved from [Link]

Sources

Validation

Validating purity of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride using elemental analysis

Topic: Validating purity of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride using elemental analysis Content Type: Publish Comparison Guide Executive Summary In the development of heterocyclic building blocks like 3-(1,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride using elemental analysis Content Type: Publish Comparison Guide

Executive Summary

In the development of heterocyclic building blocks like 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride , reliance on HPLC purity alone is a critical vulnerability. While HPLC-UV confirms the purity of the organic chromophore, it is blind to the stoichiometry of the counterion (HCl), the presence of inorganic salts, and solvation states.

This guide details the validation of 3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride (C₆H₈ClNO₂S) using Elemental Analysis (EA). We compare EA against orthogonal methods and provide a self-validating protocol to confirm salt stoichiometry—a decisive factor for downstream coupling reactions where incorrect molecular weight calculations can lead to stoichiometric imbalances.

Technical Context: The "Invisible" Impurity Challenge

The compound 3-(1,3-Thiazol-5-yl)propanoic acid presents specific analytical challenges due to its hydrochloride salt form and sulfur-containing ring.

  • The Stoichiometry Blind Spot: Synthesis often yields a mixture of the free acid, mono-hydrochloride, or hemi-hydrochloride depending on the workup (e.g., lyophilization vs. crystallization). HPLC cannot distinguish between these forms.

  • The Sulfur Factor: The thiazole ring requires specific combustion conditions. Standard combustion often yields low sulfur recovery due to the formation of stable metal sulfates in the ash or incomplete oxidation to SO₂.

  • Hygroscopicity: Hydrochloride salts of small polar acids are prone to trapping atmospheric moisture, altering the effective molecular weight.

Comparative Analysis: EA vs. HPLC vs. qNMR

To establish why EA is the gold standard for salt validation, we compare it with common alternatives.

Table 1: Comparative Efficacy for Salt Validation

FeatureElemental Analysis (CHN/S/Cl) HPLC-UV / LC-MS qNMR (Quantitative NMR)
Primary Target Bulk material composition (C, H, N, S, Cl).[1]Organic chromophore purity.Proton/Carbon ratios & organic solvents.[2][3]
Salt Detection High. Directly measures mass % of Cl to confirm HCl ratio.None. HCl is invisible to UV and often lost in MS ionization.Low. Indirect inference only; Cl is invisible in ¹H NMR.
Water Detection High. Detected as elevated H% and lowered C/N%.None. Water elutes with solvent front.Medium. Water peak often overlaps or exchanges.
Inorganic Impurities High. Detected as non-combustible ash (low C/H/N).None. Salts wash through the column.None. Invisible in spectrum.
Sample Requirement Destructive (~2–5 mg).Non-destructive (trace).Non-destructive (~10 mg).
Analytical Strategy Workflow

The following diagram illustrates where EA fits into the validation pipeline to ensure the "Identity" of the salt form, not just the "Purity" of the organic part.

AnalyticalStrategy Synthesis Crude Synthesis (Thiazole Propanoic Acid) Purification Purification (Crystallization/Lyophilization) Synthesis->Purification HPLC Step 1: HPLC-UV (Organic Purity >98%) Purification->HPLC Moisture Step 2: KF / Drying (Remove Solvation) HPLC->Moisture Pass EA Step 3: Elemental Analysis (Confirm HCl Stoichiometry) Moisture->EA Decision Is Salt Form Confirmed? Decision->Purification Fail (Recalculate/Dry) Release Release for Downstream Use Decision->Release Pass (±0.4%) EA->Decision

Figure 1: Analytical triangulation workflow. EA acts as the final gatekeeper for salt stoichiometry verification.

Experimental Protocol: Validating C₆H₈ClNO₂S

This protocol is designed to mitigate the interference of Sulfur and Chlorine during combustion.

A. Theoretical Calculation

First, establish the baseline for the mono-hydrochloride salt.

  • Formula: C₆H₇NO₂S · HCl

    
     C₆H₈ClNO₂S
    
  • Molecular Weight: 193.65 g/mol

Table 2: Theoretical Composition

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 612.01172.06637.21%
Hydrogen (H) 81.0088.0644.16%
Nitrogen (N) 114.00714.0077.23%
Sulfur (S) 132.0632.0616.56%
Chlorine (Cl) 135.4535.4518.31%
B. Sample Preparation & Combustion

Critical Step: Thiazole salts are hygroscopic.

  • Drying: Dry the sample at 40°C under high vacuum (P < 10 mbar) for 12 hours over P₂O₅.

  • Weighing: Weigh 2.0–3.0 mg into a tin capsule. Accuracy must be ±0.001 mg.

  • Additives (The Sulfur Fix): Add ~5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) to the capsule.

    • Why? Sulfur in heterocyclic rings can form stable sulfates or incomplete combustion products. V₂O₅ acts as a flux and oxygen donor, ensuring quantitative conversion of organic sulfur to SO₂.

  • Combustion: Run in CHNS mode at >1000°C (dynamic flash combustion).

  • Halogen Handling: If the analyzer is not equipped for simultaneous Cl detection, Cl must be determined via separate Schöniger flask combustion followed by potentiometric titration with AgNO₃.

Data Interpretation & Troubleshooting

The industry standard for purity acceptance is a deviation of ≤ 0.4% absolute difference from the theoretical value for C, H, and N.[4]

Scenario Analysis

Use the table below to diagnose "failed" results.

Table 3: Diagnostic Interpretation of EA Results

ObservationDiagnosisCorrective Action
C, N, S Low; H High Water Solvation. The sample is wet (hygroscopic).Dry sample at higher temp or calculate for ·xH₂O.
C, H, N High; Cl Low Free Acid Contamination. Incomplete salt formation.Re-dissolve in HCl/Ether and recrystallize.
C, H, N Low; Cl High Excess HCl. Trapped HCl gas in the lattice.Dry under high vacuum with a base trap.
S Low; C, H, N Pass Incomplete S Combustion. Increase O₂ flow or increase V₂O₅ additive.
Decision Logic for Thiazole Salts

The following logic tree helps troubleshoot the specific issues arising from the Thiazole-Sulfur interaction.

EATroubleshooting Start EA Result Received CheckC Is Carbon within ±0.4%? Start->CheckC Pass PASS: Purity Confirmed CheckC->Pass Yes CheckH Is Hydrogen High? CheckC->CheckH No (Low C) CalcWater Calculate for ·xH2O Solvate CheckH->CalcWater Yes CheckS Is Sulfur Low? CheckH->CheckS No AddV2O5 Add V2O5 / WO3 (Fix Combustion) CheckS->AddV2O5 Yes CheckCl Is Chlorine Low? CheckS->CheckCl No FreeAcid Suspect Free Acid (Not Salt) CheckCl->FreeAcid Yes

Figure 2: Troubleshooting logic for deviating EA results in Thiazole HCl salts.

References
  • International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[5][6][7]Link

  • Holzbecher, M., et al. (1997). The use of vanadium pentoxide in combustion elemental analysis of sulfur-containing organics.[8][9][10]Analytica Chimica Acta. Link

  • American Chemical Society (ACS). (2022). JOC Author Guidelines: Characterization of New Compounds (Elemental Analysis Acceptance Criteria).Link

  • PubChem. (2024). Compound Summary: 3-(1,3-Thiazol-5-yl)propanoic acid.[11] National Library of Medicine. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-(1,3-Thiazol-5-yl)propanoic acid hydrochloride
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